An In-depth Technical Guide to 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine (CAS 16942-66-8)
An In-depth Technical Guide to 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine (CAS 16942-66-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine, a heterocyclic compound with significant potential in medicinal chemistry. By synthesizing data from established chemical principles and analogous structures, this document serves as a foundational resource for its synthesis, characterization, and exploration of its biological activities.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds.[1] Its versatile structure allows for diverse modifications, leading to a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3][4] The subject of this guide, 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine, incorporates this key pharmacophore, suggesting its potential as a valuable building block or a lead compound in the development of novel therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.
| Property | Value | Reference |
| CAS Number | 16942-66-8 | [5] |
| Molecular Formula | C₁₁H₁₂N₂S | [5] |
| Molecular Weight | 204.30 g/mol | [5] |
| Appearance | Predicted to be a solid | - |
| Boiling Point | 359.2 °C at 760 mmHg | |
| Density | 1.185 g/cm³ | |
| LogP | 3.59 | |
| Solubility | Sparingly soluble in water | - |
Synthesis and Mechanism
The primary route for the synthesis of 2-aminothiazole derivatives is the renowned Hantzsch Thiazole Synthesis .[6][7][8] This method involves the condensation reaction between an α-haloketone and a thioamide.[9] For the synthesis of 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine, the precursors would be 2-bromo-1-(p-tolyl)propan-1-one and thiourea.
Reaction Mechanism
The Hantzsch synthesis proceeds through a well-established multi-step mechanism:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone in an SN2 reaction.
-
Intramolecular Cyclization: The nitrogen atom of the thioamide then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone, forming a five-membered ring intermediate.
-
Dehydration: Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic thiazole ring.
The overall reaction is typically high-yielding and straightforward to perform.[9]
Proposed Synthetic Workflow
Below is a detailed, step-by-step protocol for the laboratory-scale synthesis of 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine.
Caption: Synthetic workflow for 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(p-tolyl)propan-1-one (1 equivalent) and thiourea (1.2 equivalents) in anhydrous ethanol.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) and by determining its melting point.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30-7.10 | m | 4H | Aromatic protons (phenyl ring) |
| ~6.50 | s (br) | 2H | -NH₂ |
| ~2.35 | s | 3H | Methyl protons (on phenyl ring) |
| ~2.20 | s | 3H | Methyl protons (on thiazole ring) |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | C2 (C-NH₂) |
| ~145.0 | C4 (C-phenyl) |
| ~138.0 | C-4' (of phenyl ring) |
| ~130.0 | C-1' (of phenyl ring) |
| ~129.5 | C-3', C-5' (of phenyl ring) |
| ~128.0 | C-2', C-6' (of phenyl ring) |
| ~110.0 | C5 (C-methyl) |
| ~21.0 | Methyl carbon (on phenyl ring) |
| ~15.0 | Methyl carbon (on thiazole ring) |
FT-IR Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | N-H stretching (amine) |
| ~3100-3000 | C-H stretching (aromatic) |
| ~2950-2850 | C-H stretching (aliphatic) |
| ~1620 | C=N stretching (thiazole ring) |
| ~1550 | N-H bending (amine) |
| ~1500, 1450 | C=C stretching (aromatic) |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 204, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the cleavage of the thiazole and phenyl rings.
Potential Biological Activities and Mechanism of Action
The 2-aminothiazole scaffold is a well-established pharmacophore with a broad range of biological activities.[2][12] While specific studies on 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine are limited, its structural features suggest potential in several therapeutic areas.
Anticancer Activity
Numerous 2-aminothiazole derivatives have demonstrated potent anticancer activity against a variety of human cancer cell lines, including breast, lung, colon, and leukemia.[2] The mechanism of action often involves the inhibition of key cellular targets such as protein kinases, tubulin polymerization, or histone deacetylases (HDACs).[12] The presence of the 4-methylphenyl group may influence the compound's lipophilicity and binding affinity to target proteins, potentially enhancing its cytotoxic effects.[4]
Caption: Potential anticancer mechanisms of 2-aminothiazole derivatives.
Antimicrobial Activity
The thiazole ring is a core component of several clinically used antibiotics.[7] 2-Aminothiazole derivatives have shown significant activity against a range of bacterial and fungal pathogens.[4][13] The mechanism of action can vary but may involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis. The specific substituents on the thiazole and phenyl rings play a crucial role in determining the antimicrobial spectrum and potency.[4]
Future Directions and Conclusion
5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine represents a promising scaffold for the development of novel therapeutic agents. This guide provides a solid foundation for its synthesis and characterization. Further research should focus on:
-
Optimization of the synthesis protocol to improve yields and purity.
-
Comprehensive spectroscopic analysis to confirm the predicted structural data.
-
In-depth biological evaluation to determine its specific anticancer, antimicrobial, and other potential therapeutic activities.
-
Structure-activity relationship (SAR) studies to guide the design of more potent and selective analogs.
By leveraging the information presented in this guide, researchers can unlock the full potential of this intriguing 2-aminothiazole derivative.
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